molecular formula C11H18O B12645285 1-Cyclohexene-1-propanal, 4,4-dimethyl- CAS No. 850997-10-3

1-Cyclohexene-1-propanal, 4,4-dimethyl-

Cat. No.: B12645285
CAS No.: 850997-10-3
M. Wt: 166.26 g/mol
InChI Key: IHMKWBJKOWYASH-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-propanal, 4,4-dimethyl- is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexene, characterized by the presence of a propanal group at the first position and two methyl groups at the fourth position of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-propanal, 4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with a suitable alkylating agent, followed by the introduction of the propanal group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 1-Cyclohexene-1-propanal, 4,4-dimethyl- may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-propanal, 4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-propanal, 4,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-propanal, 4,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4,4-dimethyl-: A similar compound with two methyl groups at the fourth position but lacking the propanal group.

    1,4-Dimethyl-1-cyclohexene: Another related compound with methyl groups at the first and fourth positions.

Uniqueness

1-Cyclohexene-1-propanal, 4,4-dimethyl- is unique due to the presence of both the propanal group and the two methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

850997-10-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexen-1-yl)propanal

InChI

InChI=1S/C11H18O/c1-11(2)7-5-10(6-8-11)4-3-9-12/h5,9H,3-4,6-8H2,1-2H3

InChI Key

IHMKWBJKOWYASH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)CCC=O)C

Origin of Product

United States

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